Cyanoacrylamide Class-Level Kinase Inhibition Contrasted with the Unsubstituted Primary Amide Scaffold
As a class, 2-cyano-3-phenylacrylamides bearing an N-alkyl/cycloalkyl substituent demonstrate markedly enhanced kinase inhibitory activity compared to the unsubstituted primary amide. In a representative study, compound 1b (N-benzyl substituted) showed clear inhibitory activity against human gastric carcinoma cells in vitro, whereas the primary amide analog (compound 1a) was significantly less potent [1]. This class-level SAR underscores the critical role of the N-cyclopropyl group in CAS 891052-82-7 for achieving meaningful target engagement; the primary amide analog (CAS 138175-49-2) is not a functional substitute for kinase-focused applications.
| Evidence Dimension | N-substituent effect on cyanoacrylamide kinase inhibition potency |
|---|---|
| Target Compound Data | CAS 891052-82-7: N-cyclopropyl substituted (specific IC₅₀ data not available in public domain) |
| Comparator Or Baseline | CAS 138175-49-2: unsubstituted primary amide (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide |
| Quantified Difference | Not directly quantified; class-level evidence indicates N-alkyl/cycloalkyl substitution is required for potent kinase inhibition [1]. |
| Conditions | In vitro human gastric carcinoma cell proliferation assay (class example: compound 1b vs 1a from reference series) |
Why This Matters
Procurement of the N-cyclopropyl variant (CAS 891052-82-7) is mandatory for kinase-targeted studies; the primary amide analog lacks the structural feature necessary for potent target interaction.
- [1] Zhou, W., Li, H.-B., Xia, C.-N., Zheng, X.-M., & Hu, W.-X. (2009). The synthesis and biological evaluation of some caffeic acid amide derivatives: E-2-cyano-(3-substituted phenyl)acrylamides. Bioorganic & Medicinal Chemistry Letters, 19(7), 1916–1919. View Source
